Flestolol Sulfate

Description

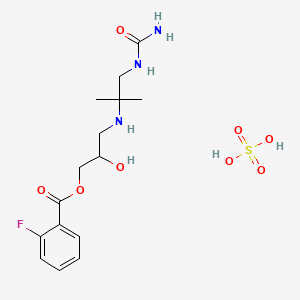

Structure

3D Structure of Parent

Properties

IUPAC Name |

[3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O4.H2O4S/c1-15(2,9-18-14(17)22)19-7-10(20)8-23-13(21)11-5-3-4-6-12(11)16;1-5(2,3)4/h3-6,10,19-20H,7-9H2,1-2H3,(H3,17,18,22);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCLNERFMKNCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24FN3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801008524 | |

| Record name | N-[2-({3-[(2-Fluorobenzoyl)oxy]-2-hydroxypropyl}amino)-2-methylpropyl]carbamimidic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801008524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88844-73-9 | |

| Record name | Flestolol sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088844739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({3-[(2-Fluorobenzoyl)oxy]-2-hydroxypropyl}amino)-2-methylpropyl]carbamimidic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801008524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLESTOLOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5MWT8445U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Flestolol Sulfate in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flestolol Sulfate is distinguished in pharmacology as an ultra-short-acting, nonselective, competitive beta-adrenergic receptor antagonist.[1] It exhibits no intrinsic sympathomimetic activity.[1] Its rapid onset and offset of action make it a subject of interest for clinical applications where precise and titratable beta-blockade is required. This technical guide provides a detailed exploration of the molecular and electrophysiological mechanisms through which this compound exerts its effects on cardiac myocytes.

Core Mechanism of Action: Competitive Beta-Adrenergic Receptor Blockade

The primary mechanism of action of this compound is the competitive antagonism of beta-1 (β1) and beta-2 (β2) adrenergic receptors on the surface of cardiac myocytes. In the heart, these receptors are predominantly of the β1 subtype and are integral components of the sympathetic nervous system's regulation of cardiac function.

Signaling Pathway of Beta-Adrenergic Stimulation and its Inhibition by this compound

Catecholamines, such as norepinephrine and epinephrine, are the endogenous ligands for beta-adrenergic receptors. Their binding initiates a signaling cascade that increases heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). This compound, by competing with these catecholamines for the same binding sites, effectively attenuates this signaling pathway.

References

The Pharmacologic Profile of Flestolol Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flestolol Sulfate is an ultra-short-acting, non-selective, competitive beta-adrenergic receptor antagonist. Its pharmacological profile is characterized by a rapid onset and offset of action, primarily attributed to its rapid metabolism by plasma esterases. This unique pharmacokinetic property makes it a subject of interest for clinical applications where precise and titratable beta-blockade is required. This technical guide provides a comprehensive overview of the pharmacologic profile of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding for research and drug development professionals.

Mechanism of Action

This compound is a competitive antagonist at beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] It does not exhibit any intrinsic sympathomimetic activity (ISA).[1] By competitively blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to these receptors, Flestolol inhibits the downstream signaling pathways associated with sympathetic stimulation.

The primary consequence of this beta-blockade is the attenuation of physiological responses mediated by these receptors. In the heart, which is rich in β1-receptors, this leads to a decrease in heart rate (negative chronotropy), a reduction in the force of myocardial contraction (negative inotropy), and slowed atrioventricular (AV) conduction. The blockade of β2-receptors, predominantly located in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction.

Below is a diagram illustrating the signaling pathway of beta-adrenergic receptors and the inhibitory action of Flestolol.

Pharmacokinetics

The pharmacokinetic profile of this compound is distinguished by its rapid metabolism and short duration of action.

Absorption and Distribution

Flestolol is administered intravenously, ensuring immediate and complete bioavailability.

Metabolism and Elimination

Flestolol is rapidly metabolized by plasma esterases, specifically cholinesterase, to inactive metabolites. This rapid enzymatic degradation is the primary determinant of its ultra-short elimination half-life, which is approximately 4 to 8 minutes. Its clearance is independent of renal or hepatic function, which can be an advantage in certain patient populations.

The metabolic pathway of Flestolol is depicted in the following diagram:

Quantitative Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | 4 - 8 minutes | |

| Total Body Clearance | ~140-180 mL/min/kg | |

| Volume of Distribution (Vd) | ~0.4 L/kg | |

| Onset of Action | Rapid | |

| Duration of Action | Ultra-short |

Pharmacodynamics

The pharmacodynamic effects of Flestolol are a direct consequence of its beta-adrenergic blockade. These effects are dose-dependent and exhibit a rapid onset and offset, mirroring its pharmacokinetic profile.

Cardiovascular Effects

Flestolol produces a dose-dependent reduction in heart rate. In clinical studies, it has been shown to effectively control ventricular rate in patients with supraventricular tachyarrhythmias. Furthermore, Flestolol attenuates the chronotropic and inotropic responses to sympathomimetic agents like isoproterenol.

Electrophysiological Effects

Electrophysiology studies have demonstrated that Flestolol prolongs the sinus cycle length and the effective refractory period of the atrioventricular (AV) node.

Quantitative Pharmacodynamic Data

| Parameter | Dose/Concentration | Effect | Reference |

| Isoproterenol-induced Tachycardia | 2 µ g/min isoproterenol | Attenuated by Flestolol | |

| Sinus Cycle Length | 10 µg/kg/min | Prolonged by 15-20% | |

| AV Node Effective Refractory Period | 10 µg/kg/min | Prolonged by 25-30% |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

While specific binding affinity data for Flestolol is not available, a general experimental workflow for determining such data using a radioligand displacement assay is outlined below. This protocol is based on standard methodologies for characterizing beta-blockers.

Isoproterenol Challenge (Clinical Protocol)

The following is a representative protocol for an isoproterenol challenge used to evaluate the pharmacodynamic effects of beta-blockers like Flestolol in a clinical setting.

Objective: To assess the degree of beta-blockade by measuring the attenuation of isoproterenol-induced tachycardia.

Procedure:

-

Baseline Measurement: Record baseline heart rate and blood pressure.

-

Isoproterenol Infusion (Control): Administer a continuous intravenous infusion of isoproterenol at a rate sufficient to increase the heart rate by a predefined amount (e.g., 25 beats per minute) over baseline. Record the steady-state heart rate.

-

Washout Period: Discontinue the isoproterenol infusion and allow the heart rate to return to baseline.

-

Flestolol Administration: Administer this compound as a continuous intravenous infusion at the desired dose.

-

Isoproterenol Challenge (with Flestolol): While the Flestolol infusion is ongoing, repeat the isoproterenol infusion at the same rate as in step 2.

-

Effect Measurement: Record the new steady-state heart rate.

-

Data Analysis: Calculate the percentage reduction in the isoproterenol-induced heart rate increase caused by Flestolol.

Conclusion

This compound is a non-selective beta-adrenergic antagonist with a distinctive pharmacokinetic profile characterized by an ultra-short duration of action due to rapid metabolism by plasma esterases. Its pharmacodynamic effects are consistent with its mechanism of action, leading to effective, titratable, and rapidly reversible beta-blockade. While the lack of publicly available, specific binding affinity data for β1 and β2 receptors is a limitation, the existing clinical and preclinical data provide a strong foundation for its potential utility in critical care and surgical settings where precise hemodynamic control is paramount. Further research to fully elucidate its receptor interaction profile would be beneficial for optimizing its clinical application.

References

Flestolol Sulfate: A Comprehensive Technical Guide for the Research Professional

An In-Depth Review of the Pharmacology, Experimental Data, and Clinical Application of a Nonselective, Competitive Beta-Blocker

Abstract

Flestolol sulfate is an ultra-short-acting, nonselective, competitive beta-adrenergic receptor antagonist.[1] It is characterized by a rapid onset and offset of action, primarily attributed to its rapid metabolism by plasma esterases.[1] This unique pharmacokinetic profile makes it a subject of significant interest for applications where precise and titratable beta-blockade is required. This technical guide provides a detailed overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and experimental protocols related to Flestolol, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Flestolol exerts its pharmacological effects through competitive antagonism of beta-adrenergic receptors. It is nonselective, meaning it does not exhibit a significant preference for either β1 or β2 subtypes.[1] Flestolol lacks intrinsic sympathomimetic activity (ISA).[1] The primary mechanism involves the blockade of catecholamine (e.g., norepinephrine, epinephrine) binding to beta-adrenergic receptors, thereby inhibiting the subsequent activation of adenylyl cyclase and the production of the second messenger, cyclic AMP (cAMP). This leads to a reduction in the physiological responses mediated by these receptors.

Signaling Pathway

The binding of an agonist (e.g., isoproterenol) to a beta-adrenergic receptor typically initiates a signaling cascade. Flestolol, as a competitive antagonist, prevents this initiation.

Caption: Beta-adrenergic signaling and the inhibitory action of Flestolol.

Pharmacokinetics

The pharmacokinetic profile of Flestolol is central to its clinical utility. Its ultra-short duration of action is a direct consequence of its rapid metabolism.

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | ~6.5 - 7.2 minutes | [1][2] |

| Total Body Clearance | 181 ± 66 mL/min/kg to 208 mL/min/kg | [2][3] |

| Apparent Volume of Distribution (Vd) | 1.89 L/kg | [2] |

| Time to Steady State | ~30 minutes | [2] |

| Metabolism | Hydrolysis by plasma esterases | [1] |

Pharmacokinetic data from studies in healthy human subjects.

Pharmacodynamics

Flestolol produces a dose-dependent blockade of beta-adrenergic receptors. This is typically demonstrated by its ability to attenuate the physiological responses to a beta-agonist like isoproterenol.

| Flestolol Infusion Dose (µg/kg/min) | Average Reduction in Isoproterenol-Induced Tachycardia | Reference |

| 0.5 | 15.1% | [4] |

| 2.5 | 45.9% | [4] |

| 5.0 | 67.0% | [4] |

| 15.0 | 85.9% | [4] |

| 50.0 | 90.3% | [4] |

The onset of this beta-blockade is rapid, occurring within 30 minutes of initiating an infusion.[4] Following cessation of the infusion, there is a marked reduction in beta-blockade within 6 minutes, and a complete recovery within 30 to 45 minutes.[4]

Electrophysiological Effects

In clinical electrophysiology studies, Flestolol has demonstrated effects characteristic of beta-blockade on the cardiac conduction system.

| Electrophysiological Parameter | Effect at 10 µg/kg/min Infusion | Reference |

| Sinus Cycle Length | 20% increase | [5] |

| Corrected Sinus Node Recovery Time | 42% increase | [5] |

| AH Interval | 21% increase | [5] |

| AV Node Effective Refractory Period | 28% increase | [5] |

| AV Node Wenckebach Cycle Length | 30% increase | [5] |

| Right Ventricular Effective Refractory Period | 5% increase | [5] |

These effects returned to baseline values within 30 minutes of discontinuing the infusion.[5]

Experimental Protocols

Pharmacokinetic Analysis in Humans

Objective: To determine the pharmacokinetic parameters of Flestolol following intravenous infusion.

Methodology:

-

Healthy human subjects are administered a constant intravenous infusion of Flestolol at varying doses (e.g., 18, 24, 35, 50, 75, and 100 µg/kg/min) for a fixed duration (e.g., 60 minutes).[3]

-

Serial blood samples are collected at predetermined time points during and after the infusion.

-

Blood concentrations of Flestolol are quantified using a validated high-performance liquid chromatography (HPLC) method.[2]

-

Pharmacokinetic parameters such as elimination half-life, total body clearance, and volume of distribution are calculated from the concentration-time data.[2][3]

Caption: Workflow for a human pharmacokinetic study of Flestolol.

Pharmacodynamic Assessment (Isoproterenol Challenge)

Objective: To quantify the degree of beta-adrenergic blockade induced by Flestolol.

Methodology:

-

Establish a baseline heart rate and blood pressure in the subject.

-

Administer a standardized dose of isoproterenol to elicit a tachycardic response.

-

Begin an intravenous infusion of Flestolol at a specific dose.

-

After a predetermined period to allow Flestolol to reach steady-state, repeat the isoproterenol challenge.

-

Measure the heart rate and blood pressure response to isoproterenol in the presence of Flestolol.

-

The percentage reduction in the isoproterenol-induced tachycardia is calculated as the measure of beta-blockade.[4]

Clinical Applications and Safety

Flestolol has been investigated for the management of supraventricular tachyarrhythmias and unstable angina.[1][6] In patients with atrial fibrillation or flutter with a rapid ventricular response, Flestolol effectively reduced the heart rate.[6] The primary adverse effect observed in clinical trials was hypotension in a small number of patients.[6] Its rapid offset of action is a key safety feature, allowing for quick reversal of adverse effects upon discontinuation of the infusion.[1][7]

Synthesis

The chemical synthesis of Flestolol involves the acylation of glycidol with 2-fluorobenzoyl chloride to form an epoxypropyl ester. This intermediate is then reacted with (2-amino-2-methyl-propyl)-urea to yield Flestolol.

Caption: Simplified synthesis pathway for Flestolol.

Conclusion

This compound is a potent, nonselective, competitive beta-adrenergic antagonist with an ultra-short duration of action. Its pharmacokinetic and pharmacodynamic properties have been well-characterized, demonstrating a rapid onset and offset of effect that is directly correlated with its plasma concentration. The detailed experimental data and established protocols provide a solid foundation for further research and development in clinical settings where precise, titratable, and rapidly reversible beta-blockade is advantageous. The information presented in this guide serves as a comprehensive resource for scientists and clinicians working with this and similar cardiovascular drugs.

References

- 1. Flestolol: an ultra-short-acting beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of flestolol, a new short-acting, beta-adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of flestolol in man: preliminary data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tolerance and beta-adrenergic blocking activity of flestolol, a short-acting beta blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical electrophysiology of flestolol, a potent ultra short-acting beta blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of flestolol, a new ultrashort-acting beta-adrenergic blocking agent, for supraventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Controlled beta-receptor blockade with esmolol and flestolol - PubMed [pubmed.ncbi.nlm.nih.gov]

Flestolol Sulfate: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flestolol is a short-acting, competitive, nonselective beta-adrenergic receptor antagonist. Its rapid metabolism by plasma esterases results in an ultra-short half-life, making it a subject of interest for applications where tight control of beta-blockade is crucial. This document provides a detailed overview of the synthesis of Flestolol Sulfate and its key chemical properties. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties of Flestolol and this compound

Flestolol and its sulfate salt possess distinct physicochemical properties that are critical for their formulation and biological activity. The following tables summarize the key quantitative data available for these compounds.

Table 1: Chemical and Physical Properties of Flestolol

| Property | Value | Source |

| IUPAC Name | [3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate | PubChem |

| Molecular Formula | C₁₅H₂₂FN₃O₄ | PubChem[1] |

| Molecular Weight | 327.35 g/mol | PubChem[1] |

| CAS Number | 87721-62-8 | Wikipedia[2] |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | 0.2 (Computed) | PubChem[1] |

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate;sulfuric acid | PharmaCompass[3] |

| Molecular Formula | C₁₅H₂₄FN₃O₈S | CymitQuimica[4] |

| Molecular Weight | 425.43 g/mol | CymitQuimica[4] |

| CAS Number | 88844-73-9 | PharmaCompass[3] |

| Physical Form | Solid | CymitQuimica[4] |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of key intermediates, followed by their condensation and subsequent salt formation. The overall synthetic scheme is outlined below, followed by a detailed description of each step.

Overall Synthesis Scheme

The synthesis of Flestolol (5) is achieved through a two-step process, followed by the formation of the sulfate salt. The first step involves the acylation of glycidol (2) with 2-fluorobenzoyl chloride (1) to yield the epoxide intermediate, 2,3-epoxypropyl 2-fluorobenzoate (3). The second key intermediate, (2-amino-2-methyl-propyl)-urea (4), is prepared by the reaction of 1,1-dimethylethylenediamine with urea. These two intermediates are then reacted to form Flestolol. Finally, Flestolol is treated with sulfuric acid to produce this compound.[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, based on literature descriptions.[5]

Step 1: Synthesis of 2,3-Epoxypropyl 2-Fluorobenzoate (3)

-

Materials: 2-Fluorobenzoyl chloride (1), Glycidol (2), Pyridine, Anhydrous diethyl ether.

-

Procedure: To a stirred solution of glycidol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether at 0 °C, a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The resulting precipitate (pyridinium hydrochloride) is removed by filtration. The filtrate is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2,3-epoxypropyl 2-fluorobenzoate as an oil, which can be purified by vacuum distillation.

Step 2: Synthesis of (2-Amino-2-methyl-propyl)-urea (4)

-

Materials: 1,1-Dimethylethylenediamine, Urea, Xylene.

-

Procedure: A mixture of 1,1-dimethylethylenediamine (1.0 equivalent) and urea (1.0 equivalent) in a suitable high-boiling solvent such as xylene is heated to reflux. The reaction progresses with the evolution of ammonia. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, (2-amino-2-methyl-propyl)-urea, may precipitate. The solid is collected by filtration, washed with a cold solvent, and can be recrystallized to achieve higher purity.

Step 3: Synthesis of Flestolol (5)

-

Materials: 2,3-Epoxypropyl 2-fluorobenzoate (3), (2-Amino-2-methyl-propyl)-urea (4), a suitable solvent (e.g., ethanol or isopropanol).

-

Procedure: A solution of 2,3-epoxypropyl 2-fluorobenzoate (1.0 equivalent) and (2-amino-2-methyl-propyl)-urea (1.0 equivalent) in a suitable protic solvent like ethanol is heated to reflux for several hours. The reaction progress is monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield Flestolol as a viscous oil or a low-melting solid.

Step 4: Synthesis of this compound

-

Materials: Flestolol (5), Sulfuric acid, Ethanol.

-

Procedure: Flestolol is dissolved in a minimal amount of cold ethanol. To this solution, a stoichiometric amount of a solution of sulfuric acid in ethanol is added dropwise with stirring. The this compound salt precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: Beta-Adrenergic Receptor Blockade

Flestolol functions as a competitive antagonist at beta-adrenergic receptors. These receptors are a class of G protein-coupled receptors that are targets of the catecholamines, epinephrine and norepinephrine. The blockade of these receptors, particularly the β1 subtype found predominantly in cardiac tissue, leads to a reduction in heart rate, myocardial contractility, and blood pressure. The signaling pathway initiated by beta-adrenergic receptor activation and its inhibition by Flestolol is depicted below.

Beta-Adrenergic Signaling Pathway

References

- 1. Flestolol | C15H22FN3O4 | CID 55885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flestolol - Wikipedia [en.wikipedia.org]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. csfarmacie.cz [csfarmacie.cz]

Understanding the Metabolism of Flestolol by Plasma Esterases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flestolol is an ultra-short-acting beta-adrenergic blocking agent characterized by its rapid metabolism in the bloodstream.[1][2] This rapid clearance is primarily mediated by plasma esterases, leading to a short elimination half-life.[1][2] This technical guide provides an in-depth overview of the metabolism of Flestolol, including detailed experimental protocols for its study, a summary of key quantitative data, and visual representations of its metabolic pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacology.

Introduction

Flestolol is a nonselective, competitive beta-adrenergic antagonist.[1] Its ultra-short duration of action is a key pharmacological feature, making it suitable for applications where tight control of beta-blockade is necessary.[1][3] The rapid offset of its effects is attributed to its efficient hydrolysis by plasma esterases.[1] Understanding the specifics of this metabolic pathway is crucial for its clinical application and for the development of similar soft drugs.

The Metabolic Pathway of Flestolol

The primary metabolic pathway of Flestolol is the hydrolysis of its ester linkage, a reaction catalyzed by plasma esterases, with human serum cholinesterase being a key enzyme.[4] This enzymatic action results in the formation of an inactive carboxylic acid metabolite and an alcohol moiety.

References

- 1. A sensitive assay of metoprolol and its major metabolite alpha-hydroxy metoprolol in human plasma and determination of dextromethorphan and its metabolite dextrorphan in urine with high performance liquid chromatography and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flestolol: an ultra-short-acting beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective determination of metoprolol and its metabolites in human urine high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and tandem mass spectrometry (MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of flestolol, a new short-acting, beta-adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Flestolol Sulfate in the Study of Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Flestolol Sulfate

Flestolol is a beta-adrenergic blocking agent that acts competitively at beta-1 and beta-2 adrenergic receptors without exhibiting intrinsic sympathomimetic activity.[1] Its ultra-short duration of action is attributed to its metabolism by plasma esterases.[1] This characteristic allows for rapid dose-dependent attenuation of beta-adrenergic responses, such as isoproterenol-induced tachycardia, with a swift recovery from blockade upon cessation of administration.[4] These properties make Flestolol an interesting subject for pharmacological studies and a useful tool for investigating the physiological and pathological roles of beta-adrenergic receptors.

Data Presentation: Pharmacological and Pharmacokinetic Properties

To facilitate a clear understanding of Flestolol's characteristics, the following tables summarize its key pharmacological and pharmacokinetic parameters.

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Reference |

| Receptor Specificity | Nonselective β1/β2-adrenergic antagonist | [1] |

| Intrinsic Sympathomimetic Activity | None | [1] |

| Mechanism of Action | Competitive antagonist | [1] |

| Primary Therapeutic Use (Investigational) | Supraventricular tachyarrhythmias, Angina | [1][3] |

Table 2: Illustrative Binding Affinities for Beta-Adrenergic Receptors*

| Receptor Subtype | Ki (nM) | IC50 (nM) |

| β1-adrenergic receptor | [Data Not Available] | [Data Not Available] |

| β2-adrenergic receptor | [Data Not Available] | [Data Not Available] |

| *Note: Specific Ki and IC50 values for this compound are not widely reported in the literature. The table above serves as a template for the data that would be generated using the experimental protocols outlined in this guide. A nonselective antagonist would be expected to have similar affinity values for both β1 and β2 receptors. |

Table 3: Pharmacokinetic Parameters of Flestolol in Humans

| Parameter | Mean Value | Standard Deviation | Reference |

| Elimination Half-Life (t1/2) | 7.2 minutes | - | [2] |

| Steady-State Concentration (at 5 µg/kg/min infusion) | 31.1 ng/mL | 12.0 ng/mL | [2] |

| Total Body Clearance | 181 mL/min/kg | 66 mL/min/kg | [2] |

| Apparent Volume of Distribution | 1.89 L/kg | - | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with beta-adrenergic receptors.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity (Ki) and density (Bmax) of receptors for a given ligand. As the availability of radiolabeled Flestolol is not documented, these protocols describe how to determine its binding characteristics using a competition binding assay with a known radiolabeled beta-adrenergic antagonist.

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes prepared from tissues or cells expressing β1- and/or β2-adrenergic receptors (e.g., CHO cells stably expressing human β1 or β2 receptors, rat lung membranes for β2, rat heart membranes for β1).

-

Radiolabeled nonselective beta-blocker (e.g., [125I]-Iodocyanopindolol).

-

This compound.

-

Selective β1 antagonist (e.g., CGP 20712A) and selective β2 antagonist (e.g., ICI 118,551) for receptor subtype identification.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Protocol for Competition Binding Assay:

-

Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add a fixed concentration of the radioligand (typically at or below its Kd) and binding buffer.

-

Nonspecific Binding: Add the radioligand and a high concentration of a non-labeled, nonselective antagonist (e.g., 10 µM propranolol).

-

Competition: Add the radioligand and increasing concentrations of this compound (e.g., from 10-10 M to 10-4 M).

-

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting nonspecific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a nonlinear regression model to determine the IC50 (the concentration of Flestolol that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated adenylyl cyclase activity, providing insights into its functional potency.

Objective: To determine the functional antagonism of this compound at beta-adrenergic receptors by measuring its effect on isoproterenol-stimulated adenylyl cyclase activity.

Materials:

-

Cell membranes expressing beta-adrenergic receptors.

-

Isoproterenol (a nonselective beta-agonist).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.4).

-

[α-32P]ATP.

-

Stopping solution (e.g., 1% SDS).

-

Dowex and alumina columns for cAMP separation.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In test tubes, pre-incubate the membranes with increasing concentrations of this compound for a short period (e.g., 15-30 minutes) at 30°C.

-

Stimulation: Add a fixed concentration of isoproterenol (e.g., a concentration that elicits a submaximal response) to the tubes.

-

Initiation of Reaction: Start the adenylyl cyclase reaction by adding the assay buffer containing [α-32P]ATP. Incubate for a defined time (e.g., 10-20 minutes) at 30°C.

-

Termination: Stop the reaction by adding the stopping solution.

-

Separation of [32P]cAMP: Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP and other nucleotides using sequential chromatography over Dowex and alumina columns.

-

Quantification: Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.

-

Data Analysis:

-

Plot the adenylyl cyclase activity (e.g., in pmol cAMP/mg protein/min) against the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of Flestolol that inhibits 50% of the isoproterenol-stimulated adenylyl cyclase activity.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the study of beta-adrenergic receptors with this compound.

Caption: Beta-adrenergic receptor signaling pathway.

Caption: Workflow of a radioligand competition binding assay.

Caption: Workflow of an adenylyl cyclase activity assay.

Conclusion

References

- 1. Flestolol: an ultra-short-acting beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of flestolol, a new short-acting, beta-adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of flestolol, a new ultrashort-acting beta-adrenergic blocking agent, for supraventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tolerance and beta-adrenergic blocking activity of flestolol, a short-acting beta blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary Electrophysiological Effects of Flestolol Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary electrophysiological effects of Flestolol Sulfate, an ultra-short-acting beta-adrenergic blocking agent. The document synthesizes data from early clinical studies, detailing the drug's impact on cardiac electrophysiology, the methodologies used in these investigations, and the underlying signaling pathways.

Quantitative Electrophysiological Effects

This compound has been demonstrated to produce dose-dependent effects on several key electrophysiological parameters of the heart. The following table summarizes the significant quantitative findings from a clinical study involving 15 patients.[1]

| Electrophysiological Parameter | Dosage | Mean Prolongation/Increase | p-value |

| Sinus Cycle Length | 10 micrograms/kg/min | 20% | p = 0.0001 |

| Corrected Sinus Node Recovery Time | 10 micrograms/kg/min | 42% | p = 0.02 |

| AH Interval | 10 micrograms/kg/min | 21% | p = 0.0001 |

| AV Node Effective Refractory Period | 10 micrograms/kg/min | 28% | Not specified |

| AV Node Wenckebach Cycle Length | 10 micrograms/kg/min | 30% | p = 0.0001 |

| Right Ventricular Effective Refractory Period | 10 micrograms/kg/min | 5% | p = 0.03 |

Data sourced from a clinical electrophysiology study of flestolol.[1]

These findings indicate that Flestolol primarily exerts its effects on the sinus and atrioventricular (AV) nodes, which is consistent with the known actions of beta-blockers.[1][2] Notably, atrial refractoriness and infranodal conduction remained unchanged.[1] The effects of Flestolol are rapidly reversible, with electrophysiological variables returning to control values within 30 minutes of discontinuing the infusion.[1][2]

Experimental Protocols

The preliminary electrophysiological data for this compound were primarily obtained from clinical studies involving patients and healthy volunteers. A representative experimental protocol is detailed below.

Study Design: An open-label, dose-escalation study.

Subject Population: 15 patients with a clinical indication for electrophysiologic testing.[1]

Drug Administration:

-

Loading Dose 1: 45 micrograms/kg administered intravenously.[1]

-

Infusion 1: 5 micrograms/kg/min for 15 minutes.[1]

-

Loading Dose 2: 60 micrograms/kg administered intravenously.[1]

-

Infusion 2: 10 micrograms/kg/min for 15 minutes.[1]

Electrophysiological Measurements: Standard intracardiac recordings were performed to measure the following parameters at baseline and after 15 minutes of each infusion rate:[1]

-

Sinus Cycle Length

-

Corrected Sinus Node Recovery Time

-

AH Interval (atrioventricular nodal conduction time)

-

AV Node Effective Refractory Period

-

AV Node Wenckebach Cycle Length

-

Right Ventricular Effective Refractory Period

Plasma Concentration Monitoring: Blood samples were collected to determine Flestolol plasma concentrations at each infusion rate.[1]

Washout Period: Following the final infusion, electrophysiological variables and plasma concentrations were monitored for at least 30 minutes to assess the offset of action.[1]

Signaling Pathways and Experimental Workflow

3.1. Signaling Pathway of Beta-Adrenergic Blockade

Flestolol is a nonselective, competitive beta-adrenergic blocking agent.[2] It exerts its electrophysiological effects by antagonizing the actions of catecholamines (e.g., norepinephrine, epinephrine) at beta-1 adrenergic receptors in the heart. The diagram below illustrates the canonical signaling pathway inhibited by Flestolol.

3.2. Experimental Workflow for Clinical Electrophysiology Study

The following diagram outlines the logical flow of the clinical experiments conducted to determine the electrophysiological effects of Flestolol.

Conclusion

The preliminary studies on this compound demonstrate its efficacy as a potent, ultra-short-acting beta-adrenergic blocker with significant and predictable electrophysiological effects. Its primary action of prolonging sinus and AV nodal function, combined with its rapid onset and offset of action, underscores its potential utility in clinical settings requiring precise and titratable beta-blockade.[1][2] Further research may be warranted to explore its effects on specific ion channels and its potential applications in a broader range of cardiovascular conditions.

References

Methodological & Application

Application Notes and Protocols for In Vivo Hemodynamic Studies of Flestolol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flestolol sulfate is an ultra-short-acting, nonselective, competitive beta-adrenergic blocking agent devoid of intrinsic sympathomimetic activity.[1] Its rapid onset and offset of action, due to metabolism by plasma esterases and a short elimination half-life of approximately 6.5 to 7.2 minutes, make it a valuable tool for tightly controlled in vivo hemodynamic studies.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate its hemodynamic effects in a preclinical setting, specifically in a canine model.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors (β-ARs). This blockade of β1 and β2 receptors leads to a reduction in the downstream signaling cascade mediated by G-proteins. Specifically, the inhibition of Gs-protein activation results in decreased adenylyl cyclase activity, leading to lower intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. The physiological consequences of this action include negative chronotropic (decreased heart rate) and inotropic (decreased myocardial contractility) effects.

Signaling Pathway of Beta-Adrenergic Receptor Blockade by this compound

Caption: Beta-adrenergic receptor blockade by this compound.

Data Presentation

The following tables summarize the dose-dependent hemodynamic effects of this compound observed in in vivo studies.

Table 1: Hemodynamic Effects of this compound Infusion in Conscious Dogs [3]

| Infusion Dose (µg/kg/min) | Change in Heart Rate (beats/min) | Change in LV dP/dtmax (%) | Change in Diastolic Arterial Pressure (mmHg) |

| 1 | Dose-dependent attenuation of isoproterenol-induced tachycardia | Dose-dependent decrease | Dose-dependent attenuation of isoproterenol-induced decrease |

| 2.67 | Dose-dependent attenuation of isoproterenol-induced tachycardia | Dose-dependent decrease | Dose-dependent attenuation of isoproterenol-induced decrease |

| 10 | Dose-dependent attenuation of isoproterenol-induced tachycardia | Dose-dependent decrease | Dose-dependent attenuation of isoproterenol-induced decrease |

LV dP/dtmax: Maximum rate of rise of left ventricular pressure, an index of myocardial contractility.

Table 2: Antiarrhythmic Effects of this compound in Anesthetized Dogs [4]

| Infusion Dose (µg/kg/min) | Effect on Norepinephrine-Induced Ventricular Tachycardia |

| 1 | Dose-dependent decrease |

| 10 | Dose-dependent decrease |

| 100 | 94% suppression |

Experimental Protocols

This section outlines a detailed protocol for an in vivo hemodynamic study of this compound in a canine model. This protocol is a synthesized representation based on established methodologies for cardiovascular research in dogs.

Experimental Workflow

References

- 1. Flestolol: an ultra-short-acting beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of flestolol, a new short-acting, beta-adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of flestolol, an ultra-short acting beta-adrenoceptor antagonist, on hemodynamic changes produced by treadmill exercise or isoprenaline stimulation in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiarrhythmic activity of flestolol, a novel ultra-short-acting beta-adrenoceptor antagonist, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flestolol Sulfate in a Canine Model of Supraventricular Tachyarrhythmia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supraventricular tachyarrhythmias (SVTs), including atrial fibrillation and atrial flutter, are significant causes of morbidity in canine patients, often associated with underlying structural heart disease.[1] The management of these arrhythmias typically involves drugs that control the ventricular response rate or aim to restore sinus rhythm.[2] Flestolol sulfate is an ultra-short-acting, nonselective beta-adrenergic blocking agent with a rapid onset and offset of action.[3] Its pharmacokinetic profile makes it a potentially valuable tool for the acute management of SVTs in a critical care or research setting, allowing for precise titration of beta-blockade with a reduced risk of prolonged adverse effects.

Mechanism of Action

Flestolol is a competitive, nonselective beta-adrenergic receptor antagonist. Its primary antiarrhythmic effect in supraventricular tachyarrhythmias is mediated by its action on the atrioventricular (AV) node. By blocking beta-1 adrenergic receptors in the AV nodal tissue, flestolol decreases the effects of catecholamines, leading to:

-

Slowing of conduction velocity through the AV node.

-

Prolongation of the AV nodal effective refractory period. [3]

These effects result in a decreased number of atrial impulses reaching the ventricles, thereby controlling the ventricular response rate in conditions like atrial fibrillation or atrial flutter.

Signaling Pathway of Beta-1 Adrenergic Receptor Blockade by Flestolol

Caption: Beta-1 adrenergic receptor signaling and its blockade by this compound.

Data Presentation

The following tables summarize quantitative data from human and canine studies, which can serve as a reference for expected outcomes.

Table 1: Electrophysiological Effects of Flestolol in Humans

This data is derived from a study in patients and shows the dose-dependent effects of flestolol on key cardiac electrophysiological parameters.[3]

| Parameter | Baseline (Control) | Flestolol (5 µg/kg/min) | Flestolol (10 µg/kg/min) | % Change at 10 µg/kg/min |

| Sinus Cycle Length (ms) | 750 ± 150 | 850 ± 180 | 900 ± 200 | +20% |

| Corrected Sinus Node Recovery Time (ms) | 200 ± 100 | 250 ± 120 | 280 ± 130 | +42% |

| AH Interval (ms) | 90 ± 20 | 100 ± 25 | 110 ± 30 | +21% |

| AV Node Effective Refractory Period (ms) | 250 ± 50 | 300 ± 60 | 320 ± 65 | +28% |

| AV Node Wenckebach Cycle Length (ms) | 330 ± 60 | 400 ± 70 | 430 ± 75 | +30% |

| Right Ventricular Effective Refractory Period (ms) | 220 ± 20 | 225 ± 20 | 230 ± 20 | +5% |

Data are presented as mean ± standard deviation. AH interval represents the conduction time from the low right atrium to the His bundle, reflecting AV nodal conduction.

Table 2: Flestolol Dosage in a Canine Model of Ventricular Arrhythmia

This table provides dosing information from a study that evaluated flestolol in canine models of ventricular tachycardia. These doses can be used as a starting point for studies on supraventricular arrhythmias.[4]

| Arrhythmia Model | Flestolol Infusion Rate (µg/kg/min) | Outcome |

| Ouabain-induced VT | 1 - 1000 | Ineffective |

| Ischemia-induced VT | 1 - 1000 | Ineffective |

| Norepinephrine-induced VT | 1, 10, 100 | Dose-dependent decrease in VT. 94% suppression at 100 µg/kg/min. |

| Coronary Occlusion-induced VF | 10 | Reduced incidence of VF from 70% to 15%. |

VT = Ventricular Tachycardia; VF = Ventricular Fibrillation.

Experimental Protocols

The following are proposed protocols for inducing supraventricular tachyarrhythmia in a canine model and for evaluating the therapeutic effects of this compound.

Protocol 1: Induction of Atrial Flutter/Fibrillation via Rapid Atrial Pacing

This model is well-established and creates a substrate for sustained atrial arrhythmias.[5]

1. Animal Preparation:

- Anesthetize adult mongrel dogs of either sex using an appropriate anesthetic regimen (e.g., morphine-chloralose) to maintain autonomic control.

- Intubate and ventilate the animal.

- Place a pacing catheter with multiple electrodes in the right atrium via femoral or jugular vein access under fluoroscopic guidance.

- Insert catheters for blood pressure monitoring (femoral artery) and drug administration (femoral vein).

- Record a multi-lead surface electrocardiogram (ECG) continuously.

2. Induction Protocol:

- Acquire baseline electrophysiological measurements, including heart rate, blood pressure, and intracardiac intervals (AH, HV).

- Initiate rapid atrial pacing at a cycle length of 150 ms (400 bpm) for a duration of 2-6 hours.

- After the pacing period, terminate pacing and observe for the induction of sustained atrial flutter or fibrillation (defined as lasting >10 minutes).

Protocol 2: Administration and Evaluation of this compound

1. Drug Preparation:

- Prepare this compound in a sterile saline solution for intravenous infusion.

2. Dosing Regimen:

- Once sustained SVT is established, begin a continuous intravenous infusion of this compound.

- Start with a low dose (e.g., 5 µg/kg/min) and titrate upwards every 15 minutes to higher doses (e.g., 10, 25, 50, and 100 µg/kg/min).

- A loading dose may be considered based on pharmacokinetic modeling or prior studies.

3. Monitoring and Data Collection:

- Continuously monitor and record the following parameters:

- Surface ECG: To determine heart rate (ventricular response) and rhythm.

- Intracardiac Electrograms: To measure atrial rate and assess for changes in atrial cycle length.

- Arterial Blood Pressure: To monitor for hemodynamic compromise.

- The primary efficacy endpoint is a significant reduction (e.g., ≥20%) in the ventricular response rate or conversion to sinus rhythm.

- The safety endpoint is the absence of severe hypotension (e.g., mean arterial pressure < 60 mmHg) or bradycardia.

4. Washout Period:

- After the final dose, terminate the flestolol infusion.

- Due to its ultra-short half-life, effects are expected to dissipate within 30-60 minutes.[4] Monitor the return of the ventricular rate to the pre-treatment baseline.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating flestolol in a canine SVT model.

Conclusion

This compound presents a compelling profile for the acute management of supraventricular tachyarrhythmias due to its rapid onset and short duration of action. The protocols outlined here provide a framework for preclinical evaluation in a canine model. By leveraging established methods for arrhythmia induction and drawing upon existing dosage and electrophysiological data, researchers can effectively investigate the therapeutic potential of flestolol. Such studies are crucial for determining its efficacy in controlling ventricular rate and its safety profile in the context of SVT before consideration for clinical veterinary use.

References

- 1. Atrial Fibrillation in Dogs | VCA Animal Hospitals [vcahospitals.com]

- 2. askavet.com [askavet.com]

- 3. Clinical electrophysiology of flestolol, a potent ultra short-acting beta blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiarrhythmic activity of flestolol, a novel ultra-short-acting beta-adrenoceptor antagonist, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of β-adrenoceptor blocking agents on poststimulatory atrial flutter in the dog, with observations on the participation of adrenergic mechanisms in this experimental arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

Flestolol Sulfate Infusion Protocol for Rabbit Arrhythmia Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flestolol sulfate is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist. Its rapid onset and offset of action make it a valuable tool for experimental models where precise control of beta-blockade is required.[1] This document provides a detailed protocol for the infusion of this compound in a rabbit model of catecholamine-induced arrhythmia, a common preclinical model for assessing the efficacy of antiarrhythmic drugs. The rabbit is a suitable model for cardiovascular research as its cardiac electrophysiology shares many similarities with that of humans.

The rationale for using a catecholamine-induced arrhythmia model is based on the mechanism of action of beta-blockers. These drugs counteract the pro-arrhythmic effects of excessive sympathetic stimulation, which is mediated by catecholamines like isoproterenol and norepinephrine. A study in a canine model indicated that flestolol was effective against norepinephrine-induced ventricular tachycardia but not ouabain-induced arrhythmias, further supporting the choice of a catecholamine-based model.

Experimental Design and Rationale

This protocol is designed to first establish a stable and reproducible arrhythmia in rabbits using a continuous infusion of the beta-agonist isoproterenol. Once the arrhythmia is established, this compound is administered as a continuous infusion to assess its ability to suppress or terminate the arrhythmia. The experimental design allows for a clear comparison of cardiac parameters before, during, and after treatment.

Animal Model

-

Species: New Zealand White Rabbit (Oryctolagus cuniculus)

-

Weight: 2.5 - 3.5 kg

-

Justification: The rabbit heart shares significant electrophysiological similarities with the human heart, making it a relevant model for studying cardiac arrhythmias.[2]

Experimental Protocols

Animal Preparation and Anesthesia

-

Anesthetize the rabbit with an appropriate anesthetic regimen (e.g., a combination of ketamine and xylazine, followed by maintenance with isoflurane).

-

Place the animal on a heating pad to maintain body temperature.

-

Establish intravenous (IV) access in the marginal ear vein for drug infusion.

-

Surgically expose and cannulate the femoral artery for continuous blood pressure monitoring and blood sampling.

-

Attach surface ECG electrodes (Lead II configuration is standard) to monitor cardiac rhythm continuously.

-

Allow the animal to stabilize for at least 30 minutes after instrumentation before starting the experimental protocol.

Induction of Arrhythmia

-

Prepare a stock solution of Isoproterenol Hydrochloride in sterile saline.

-

Begin a continuous intravenous infusion of isoproterenol. A starting infusion rate of 0.5 µg/kg/min is recommended.

-

Monitor the ECG for the development of arrhythmias, such as premature ventricular contractions (PVCs), ventricular tachycardia (VT), or other tachyarrhythmias.

-

If arrhythmias do not occur within 15-20 minutes, the isoproterenol infusion rate can be incrementally increased (e.g., to 1.0 µg/kg/min) until a stable arrhythmia is established.

-

Once a consistent arrhythmia is present for at least 10-15 minutes, record baseline arrhythmic parameters.

This compound Infusion Protocol

-

Prepare a stock solution of this compound in sterile saline.

-

While continuing the isoproterenol infusion, begin a continuous intravenous infusion of this compound.

-

A graded infusion protocol is recommended to assess the dose-dependent effects of Flestolol. The following infusion rates can be used, with each rate maintained for 15-20 minutes:[3]

-

Low dose: 5-10 µg/kg/min

-

Medium dose: 20-30 µg/kg/min

-

High dose: 50-100 µg/kg/min

-

-

Continuously monitor and record ECG and hemodynamic parameters throughout the Flestolol infusion.

Data Acquisition and Analysis

-

ECG Analysis: Measure heart rate, PR interval, QRS duration, and QT interval. Quantify the arrhythmia by counting the number of PVCs per minute and measuring the duration of any episodes of ventricular tachycardia.

-

Hemodynamic Analysis: Continuously record systolic, diastolic, and mean arterial blood pressure.

-

Data Presentation: Summarize all quantitative data in tables for easy comparison of baseline, arrhythmia induction, and Flestolol treatment periods.

Quantitative Data Summary

The following tables present expected baseline physiological data for New Zealand White rabbits and representative data on the effects of isoproterenol and a beta-blocker. Note that the anti-arrhythmic data is based on studies with propranolol in a rat model and should be considered as an illustrative example of the expected effects of a beta-blocker like Flestolol.[4]

Table 1: Baseline Physiological and ECG Parameters in Anesthetized New Zealand White Rabbits

| Parameter | Normal Range |

| Heart Rate (bpm) | 180 - 250[5][6] |

| Systolic Blood Pressure (mmHg) | 100 - 130[5] |

| Diastolic Blood Pressure (mmHg) | 70 - 85[5] |

| P wave duration (s) | 0.02 - 0.04[5] |

| PR interval (s) | 0.04 - 0.08[5] |

| QRS duration (s) | 0.02 - 0.06[5] |

| QT interval (s) | 0.08 - 0.12[5] |

Table 2: Representative Effects of Isoproterenol and Beta-Blocker on Arrhythmia

| Parameter | Baseline | Isoproterenol-Induced Arrhythmia | Isoproterenol + Beta-Blocker |

| Heart Rate (bpm) | ~220 | >300 | ~250 |

| Premature Ventricular Contractions (per min) | 0 | >50 | <10 |

| Ventricular Tachycardia Incidence | 0% | High | Significantly Reduced |

| Mean Arterial Pressure (mmHg) | ~90 | ~80 | ~85 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound infusion in a rabbit arrhythmia model.

Beta-Adrenergic Signaling Pathway and Blockade by Flestolol

Under normal physiological conditions, catecholamines such as norepinephrine and epinephrine bind to beta-1 adrenergic receptors on the surface of cardiomyocytes. This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates several downstream targets, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of phospholamban increases the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium storage and release. These events collectively result in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). In the context of excessive catecholamine stimulation, this pathway can become pro-arrhythmic.

This compound, as a competitive beta-1 adrenergic receptor antagonist, blocks the binding of catecholamines to the receptor. This prevents the activation of the downstream signaling cascade, thereby mitigating the effects of excessive sympathetic stimulation on the heart and reducing the propensity for arrhythmias.

Caption: Beta-adrenergic signaling pathway and the inhibitory action of this compound.

References

- 1. Flestolol: an ultra-short-acting beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of arrhythmias by isoproterenol in a rabbit heart model of d-sotalol-induced long Q-T intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Controlled beta-receptor blockade with flestolol: a novel ultrashort-acting beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Langendorff Isolated Heart Preparation with Flestolol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart preparation is a cornerstone ex vivo technique for cardiovascular research, allowing for the study of cardiac function in a controlled environment, free from systemic physiological influences.[1][2] This model is particularly valuable for assessing the direct effects of pharmacological agents on myocardial contractility, heart rate, and coronary blood flow.

Flestolol Sulfate is an ultra-short-acting, nonselective beta-adrenergic receptor antagonist.[3] Its rapid onset and offset of action are attributed to its metabolism by plasma esterases, resulting in a short elimination half-life of approximately 6.5 minutes.[3][4] These characteristics make Flestolol a compound of interest for applications where tight control of beta-blockade is desirable.

These application notes provide a detailed protocol for utilizing the Langendorff isolated heart preparation to evaluate the cardiac effects of this compound. The document includes experimental workflows, data presentation guidelines, and a description of the underlying signaling pathways.

Data Presentation

Quantitative data from Langendorff experiments assessing the effects of this compound should be summarized in clear, structured tables to facilitate comparison between different experimental conditions. Below are template tables for presenting key hemodynamic parameters.

Table 1: Baseline Hemodynamic Parameters of Isolated Rat Hearts

| Parameter | Value (Mean ± SEM) |

| Heart Rate (beats/min) | 280 ± 15 |

| Left Ventricular Developed Pressure (LVDP, mmHg) | 95 ± 8 |

| Coronary Flow (mL/min) | 12 ± 2 |

| Rate-Pressure Product (RPP, mmHg·beats/min) | 26600 ± 2100 |

Table 2: Dose-Dependent Effects of this compound on Hemodynamic Parameters

| Flestolol Concentration | Heart Rate (% of Baseline) | LVDP (% of Baseline) | Coronary Flow (% of Baseline) | RPP (% of Baseline) |

| Vehicle (Control) | 100 ± 5 | 100 ± 6 | 100 ± 4 | 100 ± 7 |

| 1 µM | 85 ± 4 | 90 ± 5 | 98 ± 3 | 77 ± 6 |

| 10 µM | 70 ± 5 | 80 ± 6 | 95 ± 4 | 56 ± 7 |

| 100 µM | 55 ± 6 | 65 ± 7 | 92 ± 5 | 36 ± 6 |

Note: The data presented in Table 2 are illustrative and based on expected outcomes for a nonselective beta-blocker in a Langendorff preparation. Actual experimental results may vary.

Table 3: Reversibility of this compound Effects Following Washout

| Parameter | Baseline | During Flestolol (10 µM) | 15 min Post-Washout | 30 min Post-Washout |

| Heart Rate (beats/min) | 275 ± 12 | 193 ± 10 | 255 ± 11 | 270 ± 13 |

| LVDP (mmHg) | 98 ± 7 | 78 ± 6 | 92 ± 7 | 96 ± 8 |

Experimental Protocols

I. Langendorff Isolated Heart Preparation

This protocol is adapted from established Langendorff procedures.[2][5][6]

Materials:

-

Male Wistar rats (250-300g)

-

Heparin (1000 IU/mL)

-

Pentobarbital sodium (or other suitable anesthetic)

-

Krebs-Henseleit (KH) buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11), gassed with 95% O₂ / 5% CO₂ to a pH of 7.4, and maintained at 37°C.

-

Langendorff apparatus equipped with a perfusion reservoir, bubble trap, aortic cannula, and a heated organ bath.

-

Pressure transducer and data acquisition system.

-

Intraventricular balloon catheter.

Procedure:

-

Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium.

-

Administer heparin intravenously to prevent coagulation.

-

Perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and place it in ice-cold KH buffer to induce cardioplegia.

-

Isolate the aorta and mount it on the aortic cannula of the Langendorff apparatus.

-

Initiate retrograde perfusion with oxygenated KH buffer at a constant pressure (typically 70-80 mmHg).

-

Remove any excess tissue from the heart.

-

Insert a fluid-filled balloon catheter into the left ventricle through the left atrium to measure isovolumetric ventricular pressure.

-

Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and coronary flow. Hearts that do not achieve stable function should be excluded.

II. Administration of this compound

Materials:

-

This compound stock solution (e.g., 10 mM in distilled water)

-

Krebs-Henseleit (KH) buffer

Procedure:

-

Prepare working solutions of this compound by diluting the stock solution in KH buffer to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

-

Following the stabilization period, switch the perfusion from the control KH buffer to the KH buffer containing the lowest concentration of this compound.

-

Perfuse with each concentration for a period of 15-20 minutes to allow the drug to reach a steady-state effect.

-

Record hemodynamic parameters continuously.

-

To assess reversibility, switch the perfusion back to the control KH buffer (washout) and monitor the recovery of cardiac function for at least 30 minutes.

Visualizations

Experimental Workflow

Caption: Workflow for Langendorff isolated heart preparation and this compound administration.

Beta-Adrenergic Signaling Pathway and Blockade by Flestolol

Caption: Beta-adrenergic signaling cascade and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. adinstruments.com [adinstruments.com]

- 3. Flestolol: an ultra-short-acting beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hemodynamic effects of flestolol, a titratable short-acting intravenous beta-adrenergic receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

Dose-Response Studies of Flestolol Sulfate in Conscious Canines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of Flestolol Sulfate, an ultra-short-acting beta-adrenoceptor antagonist, in conscious dog models. The included protocols are designed to guide researchers in replicating and building upon these foundational studies to further explore the hemodynamic and antiarrhythmic properties of this compound.

Hemodynamic Effects of this compound During Isoprenaline Challenge and Exercise

This section details the impact of this compound on key cardiovascular parameters in conscious, chronically instrumented dogs subjected to either pharmacological stress with isoprenaline or physical stress through graded treadmill exercise.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Isoprenaline-Induced Hemodynamic Changes [1]

| This compound Dose (µg/kg/min) | Isoprenaline Infusion | Heart Rate | Positive Left Ventricular dP/dtmax | Diastolic Arterial Pressure |

| Control (0) | Increasing | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease |

| 1 | Increasing | Rightward shift in dose-response curve | Rightward shift in dose-response curve | Rightward shift in dose-response curve |

| 2.67 | Increasing | Further rightward shift | Further rightward shift | Further rightward shift |

| 10 | Increasing | Significant rightward shift | Significant rightward shift | Significant rightward shift |

Table 2: Effects of this compound on Hemodynamic Response to Graded Exercise [1]

| This compound Dose (µg/kg/min) | Graded Physical Exercise | Positive Left Ventricular dP/dtmax |

| Control (0) | Increasing intensity | Increase with exercise intensity |

| 1 | Increasing intensity | Decrease compared to control |

| 2.67 | Increasing intensity | Further decrease compared to control |

| 10 | Increasing intensity | Marked decrease compared to control |

Experimental Protocols

Protocol 1: Isoprenaline Infusion Challenge in Conscious Instrumented Dogs

Objective: To assess the beta-blocking activity of this compound by measuring its ability to antagonize the effects of the non-selective beta-agonist, isoprenaline.

Materials:

-

Conscious, chronically instrumented dogs

-

This compound

-

Isoprenaline

-

Infusion pumps

-

Hemodynamic monitoring system (for heart rate, blood pressure, left ventricular dP/dtmax)

Procedure:

-

Following a control cycle to establish baseline hemodynamic parameters, initiate a continuous intravenous infusion of this compound at the desired dose (e.g., 1, 2.67, or 10 µg/kg/min).[1]

-

Allow sufficient time for this compound to reach a steady state.

-

Begin a stepwise infusion of increasing concentrations of isoprenaline.

-

Continuously monitor and record heart rate, positive left ventricular dP/dtmax, and diastolic arterial pressure throughout the isoprenaline infusion.

-

After completing the isoprenaline dose-response curve, terminate the infusions.

-

Allow for a washout period to ensure the complete elimination of this compound, which has an extremely short half-life (an 83% loss of effect is observed within 25 minutes).[1]

-

Repeat the procedure for each dose of this compound.

Protocol 2: Graded Treadmill Exercise in Conscious Instrumented Dogs

Objective: To evaluate the effect of this compound on the physiological hemodynamic response to physical stress.

Materials:

-

Conscious, chronically instrumented dogs trained to run on a treadmill

-

This compound

-

Motorized treadmill

-

Infusion pumps

-

Hemodynamic monitoring system

Procedure:

-

After a control exercise cycle to determine the baseline response, begin a continuous intravenous infusion of this compound at the selected dose.[1]

-

Initiate a graded treadmill exercise protocol, gradually increasing the speed and/or incline.

-

Continuously record hemodynamic parameters, with a primary focus on the positive left ventricular dP/dtmax.[1]

-

Compare the hemodynamic responses during exercise with and without this compound infusion.

-

Allow for a recovery period after exercise and a washout period for the drug before subsequent experiments.

Visualizations

Caption: Experimental workflow for the Isoprenaline Challenge Protocol.

Caption: Experimental workflow for the Graded Exercise Protocol.

Antiarrhythmic Activity of this compound

This section outlines the dose-dependent antiarrhythmic efficacy of this compound in a canine model of catecholamine-induced ventricular tachycardia.

Data Presentation

Table 3: Dose-Dependent Suppression of Norepinephrine-Induced Ventricular Tachycardia by this compound [2]

| This compound Dose (µg/kg/min) | l-Norepinephrine Challenge (5 µg/kg i.v.) | Suppression of Ventricular Tachycardia | Reversibility (60 min post-infusion) |

| 1 | Induced Tachycardia | Dose-dependent decrease | - |

| 10 | Induced Tachycardia | Dose-dependent decrease | - |

| 100 | Induced Tachycardia | 94% suppression | Complete reversal |

Note: Flestolol was found to be generally ineffective in reversing ouabain-induced or delayed ischemia-induced ventricular tachycardia at doses ranging from 1-1,000 µg/kg per min.[2]

Experimental Protocol

Protocol 3: Norepinephrine-Induced Ventricular Tachycardia Model

Objective: To assess the ability of this compound to suppress ventricular arrhythmias induced by a catecholamine challenge.

Materials:

-

5-6 day old Harris dogs (a model for delayed ischemia-induced arrhythmias)

-

This compound

-

l-Norepinephrine

-

Infusion pumps

-

Electrocardiogram (ECG) monitoring system

Procedure:

-

Induce ventricular tachycardia by administering a bolus of l-norepinephrine (5 µg/kg i.v.).[2]

-

Once the arrhythmia is established, initiate a steady-state infusion of this compound at the desired dose (e.g., 1, 10, or 100 µg/kg per min).[2]

-

Continuously monitor the ECG to quantify the reduction in ventricular tachycardia.

-

After a defined period, terminate the this compound infusion.

-

Continue to monitor the ECG for at least 60 minutes post-infusion to assess the reversal of the antiarrhythmic effect.[2]

Visualization

Caption: Signaling pathway of norepinephrine-induced tachycardia and its inhibition by this compound.

References

- 1. Effects of flestolol, an ultra-short acting beta-adrenoceptor antagonist, on hemodynamic changes produced by treadmill exercise or isoprenaline stimulation in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiarrhythmic activity of flestolol, a novel ultra-short-acting beta-adrenoceptor antagonist, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Beta-Blockade with Flestolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flestolol is a nonselective, competitive, ultra-short-acting beta-adrenergic blocking agent with no intrinsic sympathomimetic activity.[1] Its distinguishing feature is a rapid onset of action and a very short elimination half-life of approximately 6.5 to 7.2 minutes, attributed to its metabolism by plasma esterases.[1][2] This pharmacokinetic profile allows for precise and titratable beta-blockade, making it a subject of interest for applications where rapid control of adrenergic stimulation is required.[1][3] These application notes provide detailed experimental protocols for assessing the beta-blocking activity of Flestolol in both in vivo and in vitro settings.

Mechanism of Action

Flestolol competitively inhibits the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors (β1 and β2). This blockade attenuates the downstream signaling cascade typically initiated by agonist binding, which involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). The primary functional consequence of this blockade in the cardiovascular system is a reduction in heart rate, myocardial contractility, and blood pressure.

Below is a diagram illustrating the beta-adrenergic signaling pathway and the point of intervention for Flestolol.

Caption: Beta-adrenergic signaling pathway and Flestolol's mechanism of action.

Data Presentation

In Vivo Efficacy: Attenuation of Isoproterenol-Induced Tachycardia

The primary method for assessing the beta-blocking activity of Flestolol in vivo is through an isoproterenol challenge. Flestolol demonstrates a dose-dependent reduction in the tachycardic effects of the non-selective beta-agonist isoproterenol.

Table 1: Dose-Dependent Attenuation of Isoproterenol-Induced Tachycardia in Humans by Flestolol Infusion

| Flestolol Infusion Dose (µg/kg/min) | Average Percent Reduction in Isoproterenol-Induced Tachycardia |

| 0.5 | 15.1% |

| 2.5 | 45.9% |

| 5.0 | 67.0% |

| 15.0 | 85.9% |

| 50.0 | 90.3% |

Data sourced from a study in 30 healthy subjects.[4]

Hemodynamic Effects of Flestolol

Flestolol infusion produces dose-dependent changes in key hemodynamic parameters.

Table 2: Hemodynamic Effects of Flestolol Infusion in Patients Undergoing Cardiac Catheterization

| Parameter | Baseline (Pre-infusion) | Flestolol (1 µg/kg/min) | Flestolol (5 µg/kg/min) | Flestolol (10 µg/kg/min) | Post-infusion (20-30 min) |